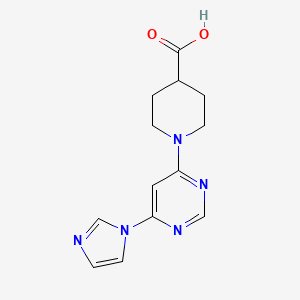

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-imidazole group at the 6-position and a piperidine ring at the 4-position, which itself bears a carboxylic acid moiety. This structure combines aromatic heterocycles (pyrimidine and imidazole) with a piperidine scaffold, offering unique electronic and steric properties.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(20)10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQSEEMRXRVUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving appropriate precursors such as amidines and β-diketones.

Coupling with Piperidine: The imidazole-pyrimidine intermediate is then coupled with a piperidine derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of proteins . This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparative Insights

Electronic and Steric Effects

- Imidazole vs. Methoxy/Thiophene Substituents: The imidazole group in the target compound offers dual hydrogen-bond donor/acceptor sites, unlike the methoxy group (electron-donating but non-polar) in or the thiophene (aromatic but less polar) in . This makes the target compound more suited for interactions with polar binding pockets .

- Piperidine Modifications : Piperidine-carboxylic acid (target compound) enhances aqueous solubility compared to esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in ) or bulky aryl-piperidines (), which may improve bioavailability .

Pharmacokinetic Considerations

- Lipophilicity: Thienopyrimidine derivatives () exhibit higher logP values due to sulfur-containing rings, favoring membrane permeability but risking CYP450-mediated metabolism. The target compound balances hydrophilicity (carboxylic acid) and moderate lipophilicity (imidazole) .

- Metabolic Stability: Cyclopropylamino () and ethyl groups () may resist oxidative metabolism, whereas the target compound’s imidazole could be susceptible to enzymatic degradation .

Therapeutic Potential

- While thienopyrimidine analogs () are explored for kinase inhibition, the target compound’s imidazole-pyrimidine core may align with antiviral or immunomodulatory targets, as seen in poly(N-vinylimidazole) polymers () .

- Discontinued analogs () highlight the importance of optimizing substituent size and polarity to avoid toxicity or poor efficacy.

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a combination of imidazole, pyrimidine, and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural diversity which may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of approximately 273.32 g/mol. The compound's structure includes:

- Imidazole ring : Known for its role in biological systems, particularly in enzyme active sites.

- Pyrimidine ring : Commonly found in nucleic acids and several pharmaceuticals.

- Piperidine moiety : Often associated with psychoactive compounds and therapeutics.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing imidazole and pyrimidine structures can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for some related compounds range from 2.43 to 14.65 μM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.43 |

| Compound B | HepG2 | 4.98 |

| Compound C | LLC-PK1 (non-cancerous) | >20 |

The mechanisms through which these compounds exert their anticancer effects include:

- Microtubule Destabilization : Certain derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have been investigated for other biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects : The presence of the imidazole ring is linked to anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds through various assays:

- Cytotoxicity Assays : These assays demonstrated that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

- Apoptosis Induction : Compounds were found to enhance caspase activity significantly, confirming their role in inducing programmed cell death in cancer cells .

- Molecular Modeling Studies : Computational studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features, providing insights into their potential efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.